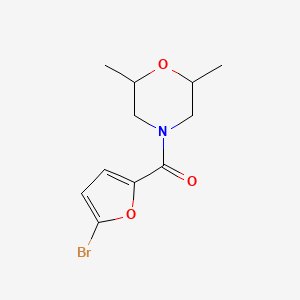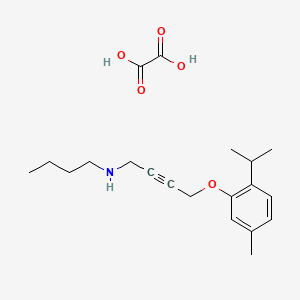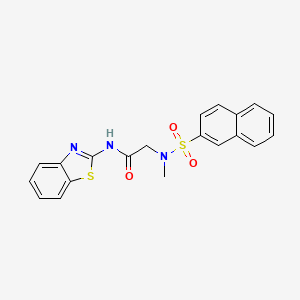![molecular formula C16H25NO3 B4144826 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine](/img/structure/B4144826.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine
Overview
Description
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The incorporation of glycine, an amino acid, into the adamantane structure enhances its potential for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine typically involves the functionalization of adamantane derivatives. One common method is the alkylation of adamantane with glycine derivatives under specific conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine involves its interaction with specific molecular targets. The adamantane structure provides stability and enhances the compound’s ability to interact with biological molecules. The glycine moiety may facilitate binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine: Similar structure with alanine instead of glycine.
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]valine: Another derivative with valine.
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]leucine: Contains leucine as the amino acid component.
Uniqueness
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine is unique due to the presence of glycine, which may confer distinct biological properties compared to other amino acid derivatives. Its structural features and reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-5-14(2)7-15(3,6-13)10-16(8-13,9-14)12(20)17-4-11(18)19/h4-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADLZTZNMDVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B4144745.png)

![N-{2-methoxy-5-[(2-phenoxypropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4144760.png)
![2-{[5-(2-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4144769.png)
![1-[2-(2-biphenylyloxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4144774.png)
![1-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144775.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-2-piperidinone](/img/structure/B4144800.png)
![2,4-dichloro-N-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4144808.png)
![6'-amino-7-ethyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4144811.png)


![1-[2-(4-biphenylyloxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4144821.png)
![2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-phenyl-3-pyrazolidinone](/img/structure/B4144831.png)

